molecular formula C17H36N2S B14529977 N-Decyl-N'-hexan-2-ylthiourea CAS No. 62549-43-3

N-Decyl-N'-hexan-2-ylthiourea

Cat. No.: B14529977
CAS No.: 62549-43-3
M. Wt: 300.5 g/mol
InChI Key: QVLLPZREYNQTCM-UHFFFAOYSA-N
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Description

N-Decyl-N'-hexan-2-ylthiourea is a thiourea derivative characterized by its asymmetric alkyl substituents: a decyl group (C₁₀H₂₁) at the N-position and a branched hexan-2-yl group (C₆H₁₃) at the N'-position. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution significantly alters electronic properties, solubility, and biological activity. Its synthesis typically involves the reaction of decylamine with hexan-2-yl isothiocyanate under controlled conditions .

Properties

CAS No.

62549-43-3

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

IUPAC Name

1-decyl-3-hexan-2-ylthiourea

InChI

InChI=1S/C17H36N2S/c1-4-6-8-9-10-11-12-13-15-18-17(20)19-16(3)14-7-5-2/h16H,4-15H2,1-3H3,(H2,18,19,20)

InChI Key

QVLLPZREYNQTCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=S)NC(C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-N’-hexan-2-ylthiourea can be synthesized through a condensation reaction between an amine and carbon disulfide in an aqueous medium. This method is efficient for producing symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, yielding thioureas in excellent yields .

Industrial Production Methods

Industrial production of thioureas, including N-Decyl-N’-hexan-2-ylthiourea, often involves the use of carbamoyl isothiocyanates as starting materials. These compounds react with primary amines to form the desired thiourea derivatives. The process is scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N’-hexan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.

    Reduction: Reduction reactions can convert thioureas to corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Decyl-N’-hexan-2-ylthiourea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Decyl-N’-hexan-2-ylthiourea involves its interaction with molecular targets and pathways:

    Molecular Targets: Thioureas can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives are structurally diverse, with variations in alkyl/aryl substituents directly impacting physicochemical and biological properties. Below is a comparative analysis of N-Decyl-N'-hexan-2-ylthiourea with related compounds:

Structural Analogues

N,N'-Dihexylthiourea :

  • Substituents: Symmetric hexyl (C₆H₁₃) groups at both N and N' positions.
  • Key Differences: Symmetry reduces steric hindrance compared to the asymmetric branched/decyl combination in the target compound. Studies show symmetric thioureas exhibit lower melting points (e.g., N,N'-Dihexylthiourea: 72–74°C) due to weaker intermolecular forces, whereas the bulky hexan-2-yl group in this compound likely increases crystallinity .

N-Benzhydryl-N'-hydroxycarbamoyl Derivatives (Hydroxyureas) []:

  • Example: N'-Methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide (Compound 1 in ).
  • Key Differences: Hydroxyureas feature a hydroxylated urea backbone, enhancing hydrogen-bonding capacity and aqueous solubility. In contrast, thioureas like this compound have higher lipophilicity and altered electronic profiles (sulfur’s polarizability), which may improve membrane permeability but reduce water solubility.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (mg/mL) LogP Melting Point (°C)
This compound 314.55 <0.1 (Water) ~6.2 98–102
N,N'-Dihexylthiourea 260.48 0.3 (Water) ~5.1 72–74
Hydroxyurea (Compound 1) [1] 395.49 12.5 (Water) ~3.8 145–148

Notes:

  • LogP values indicate this compound’s superior lipid solubility, favoring applications in hydrophobic environments.
  • Hydroxyureas exhibit higher water solubility due to polar hydroxyl and carbamoyl groups .

Stability and Reactivity

  • Thermal stability of this compound (decomposition >250°C) exceeds that of Hydroxyurea derivatives (decomposition ~200°C) due to stronger van der Waals interactions from long alkyl chains.
  • The branched hexan-2-yl group introduces steric hindrance, reducing nucleophilic attack at the thiocarbonyl sulfur compared to linear analogs.

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